REACTION_CXSMILES
|
[Mg].[Cl:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Cl)=[CH:5][CH:4]=1.[CH3:11][C:12]1([CH3:20])[CH2:17][CH:16]([CH3:18])[C:15](=[O:19])[CH:14]=[CH:13]1.[Cl-].[NH4+]>C(OCC)C>[Cl:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][C:15]2([OH:19])[CH:16]([CH3:18])[CH2:17][C:12]([CH3:20])([CH3:11])[CH:13]=[CH:14]2)=[CH:5][CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
418 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
340 g
|
Type
|
reactant
|
Smiles
|
CC1(C=CC(C(C1)C)=O)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
again maintaining a gentle reflux
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
WASH
|
Details
|
The ether phase was back-washed with water (1 liter)
|
Type
|
CUSTOM
|
Details
|
used directly in the next reaction
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CC2(C=CC(CC2C)(C)C)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |